molecular formula C6H11N3S2 B13973167 1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- CAS No. 33313-09-6

1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-

Cat. No.: B13973167
CAS No.: 33313-09-6
M. Wt: 189.3 g/mol
InChI Key: QVHHYGOJJUQCCI-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- (hereafter referred to as Compound X) is a 1,3,4-thiadiazole derivative characterized by a thioether substituent at position 5 (tert-butylthio group) and an amine group at position 2. This heterocyclic scaffold is known for its diverse bioactivity, influenced by substituent modifications. Compound X has been investigated for agricultural applications, particularly as an insecticide, due to its structural stability and target specificity .

Properties

CAS No.

33313-09-6

Molecular Formula

C6H11N3S2

Molecular Weight

189.3 g/mol

IUPAC Name

5-tert-butylsulfanyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H11N3S2/c1-6(2,3)11-5-9-8-4(7)10-5/h1-3H3,(H2,7,8)

InChI Key

QVHHYGOJJUQCCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=NN=C(S1)N

Origin of Product

United States

Preparation Methods

General Synthetic Routes to 1,3,4-Thiadiazol-2-amine Derivatives

The synthesis of 1,3,4-thiadiazole derivatives, particularly 2-amino substituted variants such as 1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-, generally follows cyclization reactions involving thiosemicarbazides and appropriate carboxylic acid derivatives or related precursors. The key approaches include:

  • Cyclodehydration of thiosemicarbazides with carboxylic acids or their derivatives.
  • Reaction of thiosemicarbazides with carbon disulfide under alkaline conditions.
  • One-pot synthesis methods employing polyphosphate ester (PPE) as a cyclodehydrating agent.
  • Use of acylhydrazines or dithiocarbazates as precursors for thiadiazole ring formation.

These methods exploit the nucleophilic character of the thiosemicarbazide nitrogen and sulfur atoms to facilitate ring closure and formation of the thiadiazole ring.

One-Pot Synthesis Using Thiosemicarbazide and Carboxylic Acids with Polyphosphate Ester (PPE)

A novel and efficient one-pot method has been developed for synthesizing 2-amino-1,3,4-thiadiazole derivatives, avoiding toxic reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This method involves the reaction of thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE) as the cyclodehydrating agent.

Reaction Overview:

  • The reaction proceeds in three steps in one pot:
    • Formation of the salt between thiosemicarbazide and the carboxylic acid.
    • Dehydration of the salt to form an intermediate acylated thiosemicarbazide.
    • Cyclodehydration to form the 2-amino-1,3,4-thiadiazole ring.

Experimental Conditions:

  • Typical reaction temperature: below 85 °C.
  • PPE amount: at least 20 g per 5 mmol of carboxylic acid.
  • Solvent: chloroform is preferred for homogeneity and temperature control.
  • Reaction time: reflux for approximately 10 hours.
  • Workup involves neutralization of residual PPE with sodium bicarbonate and isolation of the product by filtration and recrystallization.

Yields and Scope:

Precursor (Carboxylic Acid) Thiadiazole Product Yield (%)
Benzoic acid 5-Phenyl-1,3,4-thiadiazol-2-amine 64.4
3-Phenylpropionic acid Corresponding thiadiazole 47.8
Phenoxyacetic acid Corresponding thiadiazole 44.4
2-Naphthaleneacetic acid Corresponding thiadiazole 67.2
Adipic acid Corresponding thiadiazole 70.3

This method is applicable to both aromatic and aliphatic carboxylic acids but has limitations with poorly soluble dicarboxylic acids like terephthalic acid.

Synthesis via Reaction of Thiosemicarbazide with Carbon Disulfide and Subsequent Cyclization

Another common approach involves the reaction of thiosemicarbazide with carbon disulfide (CS₂) under alkaline conditions (e.g., NaOH), producing 1,3,4-thiadiazole-2-thiol intermediates. These intermediates are then alkylated or acylated to introduce substituents such as the tert-butylthio group.

Typical Procedure:

  • Step 1: Thiosemicarbazide reacts with CS₂ in alkaline medium to form 5-amino-1,3,4-thiadiazole-2-thiol.
  • Step 2: The thiol group is alkylated with tert-butyl halides (e.g., tert-butyl bromide) to introduce the 5-[(1,1-dimethylethyl)thio] substituent.
  • Step 3: Purification by crystallization or chromatography.

Cyclization of Acylhydrazines or Dithiocarbazates

1,3,4-Thiadiazoles can also be synthesized through cyclization of acylhydrazines or dithiocarbazates with sulfurizing agents such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. This method is versatile for preparing substituted thiadiazoles.

Key Features:

  • Acylhydrazines are reacted with sulfurizing agents to form the thiadiazole ring.
  • The reaction often proceeds under reflux conditions in organic solvents.
  • Yields vary but can be high (up to 80%).
  • This method is useful for introducing various substituents on the thiadiazole ring, including amino and alkylthio groups.

Additional Synthetic Details and Structural Confirmation

  • The synthesized 1,3,4-thiadiazole derivatives, including 5-substituted amino compounds, exhibit planar ring structures confirmed by X-ray crystallography.
  • Intramolecular and intermolecular hydrogen bonding patterns stabilize the crystal lattice, which can influence the compound’s properties.
  • Characterization techniques include mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to confirm structural integrity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations Yield Range (%)
One-pot PPE-mediated cyclization Thiosemicarbazide + Carboxylic acid Polyphosphate ester, chloroform, reflux <85 °C Avoids toxic reagents, mild conditions Poor solubility of some acids 44–70
CS₂ alkaline reaction + alkylation Thiosemicarbazide + CS₂ + tert-butyl halide NaOH, acetone or similar solvents Direct introduction of alkylthio substituent Multi-step, requires alkylation Moderate to high
Cyclization of acylhydrazines Acylhydrazines + sulfurizing agents P₂S₅ or Lawesson's reagent, reflux High yields, versatile Use of toxic sulfur reagents 35–80
Reaction of thiosemicarbazide with isothiocyanates Isothiocyanates + hydrazine derivatives Alkaline medium, acetone Efficient synthesis of derivatives Requires careful control of conditions Moderate

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes and proteins essential for cell survival and proliferation. For example, it may interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Lipophilicity: The tert-butylthio group increases logP compared to methylthio or amino substituents, favoring insecticidal activity .
  • Stability : The bulky tert-butyl group may hinder enzymatic degradation, enhancing environmental persistence .

Comparison with Similar 1,3,4-Thiadiazol-2-amine Derivatives

Mechanistic and Structural Insights

  • Antimicrobial Activity : Methylthio derivatives disrupt bacterial membranes via thiol-mediated oxidative stress . The tert-butylthio group’s hydrophobicity may enhance adhesion to insect cuticles, explaining its insecticidal action .
  • Anticancer Activity : Phenyl-substituted Schiff bases induce apoptosis by inhibiting topoisomerase II and disrupting DNA repair pathways .
  • Crystallography : Halogenated derivatives (e.g., 5-(4-bromophenyl)) exhibit strong chalcogen bonds, stabilizing crystal lattices . The tert-butyl group’s steric bulk may reduce crystallinity, favoring amorphous formulations .

Biological Activity

1,3,4-Thiadiazole derivatives are a class of heterocyclic compounds recognized for their diverse biological activities. The specific compound 1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- , also known as 5-tert-butyl-1,3,4-thiadiazol-2-amine , has garnered attention due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- is C6H11N3S2C_6H_{11}N_3S_2 with a molecular weight of approximately 189.3 g/mol . The compound features a thiol group at the 5-position and an amine group at the 2-position of the thiadiazole ring, which contributes to its reactivity and biological properties .

Antimicrobial Activity

Numerous studies have reported that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to 1,3,4-thiadiazol-2-amine have shown potent activity against various bacterial strains. A study highlighted that derivatives with the 2-amino-1,3,4-thiadiazole moiety displayed superior antibacterial effects compared to standard antibiotics .
  • Antifungal Activity : Thiadiazole derivatives have also been evaluated for antifungal properties. Research indicates that these compounds can inhibit fungal growth effectively .

Antitumor Activity

The antitumor potential of 1,3,4-thiadiazole derivatives has been extensively studied. Mechanisms attributed to their activity include:

  • Inhibition of DNA/RNA Synthesis : Some studies suggest that these compounds can inhibit nucleic acid synthesis without affecting protein synthesis .
  • Targeting Kinases in Tumorigenesis : The heteroatoms in the thiadiazole ring can interact with key kinases involved in cancer progression .

A comparative study demonstrated that certain thiadiazole derivatives were effective against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines .

Anti-inflammatory and Analgesic Effects

Research has indicated that 1,3,4-thiadiazole derivatives possess anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines and mediators . Additionally, some compounds have shown analgesic effects in preclinical models.

Study on Antimicrobial Properties

In a study assessing the antimicrobial efficacy of various thiadiazole derivatives, it was found that compounds similar to 1,3,4-thiadiazol-2-amine exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than those of traditional antibiotics . This suggests a promising avenue for developing new antimicrobial agents.

Evaluation of Antitumor Activity

A specific case study focused on the antitumor activity of a series of thiadiazoles revealed that one derivative significantly reduced tumor size in vivo while demonstrating minimal toxicity to normal cells. The compound's mechanism was linked to its ability to induce apoptosis in cancer cells via caspase activation .

Summary Table of Biological Activities

Activity Type Mechanism/Notes References
AntibacterialEffective against various bacterial strains; superior to standard antibiotics
AntifungalInhibits fungal growth across multiple species
AntitumorInhibits DNA/RNA synthesis; targets kinases involved in tumorigenesis
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
AnalgesicDemonstrated pain relief in preclinical studies

Q & A

Basic: What are the common synthetic routes for preparing 1,3,4-thiadiazol-2-amine derivatives, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of 1,3,4-thiadiazol-2-amine derivatives typically involves cyclocondensation reactions. For example, 5-(pyridine-4-yl)-1,3,4-thiadiazol-2-amine is synthesized by reacting isonicotinoyl hydrazide with potassium thiocyanate under concentrated sulfuric acid, followed by cycloaddition with chloroacetyl chloride in DMF . Traditional methods use reflux with strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), but ultrasound-assisted synthesis has been shown to reduce reaction time and improve yields. In one study, sonication increased efficiency during the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with benzyl halides, achieving faster kinetics and higher purity .

Basic: How is the structural integrity of 1,3,4-thiadiazol-2-amine derivatives confirmed in synthetic studies?

Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR spectroscopy : Proton and carbon NMR (e.g., δ 1.41 ppm for tert-butyl groups in 5-[(1,1-dimethylethyl)thio]-1,3,4-thiadiazol-2-amine ) identifies substituents and confirms regiochemistry .
  • X-ray diffraction : Single-crystal XRD resolves bond lengths and angles, as demonstrated for 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine , revealing planar thiadiazole rings and intermolecular hydrogen bonding .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas, with deviations <2 ppm ensuring accuracy .

Advanced: What methodologies are used to evaluate the biological activity of 1,3,4-thiadiazol-2-amine derivatives?

Methodological Answer:
Biological evaluation involves:

  • Antimicrobial assays : Broth microdilution tests measure minimum inhibitory concentrations (MICs) against pathogens like Mycobacterium tuberculosis .
  • Anticancer screening : Compounds are tested via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values calculated from dose-response curves .
  • DFT calculations : Computational studies predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets, such as DNA or enzymes .

Advanced: How do ultrasound-assisted synthesis methods compare to traditional thermal approaches in optimizing 1,3,4-thiadiazol-2-amine synthesis?

Methodological Answer:
Ultrasound enhances reaction efficiency by promoting cavitation, which accelerates mass transfer and reduces activation energy. For example, 5-(benzylthio)-1,3,4-thiadiazol-2-amine synthesis under sonication achieved 85% yield in 2 hours, compared to 60% yield in 6 hours via conventional heating . Key advantages include:

  • Reduced side reactions due to milder conditions.
  • Energy savings and scalability for green chemistry applications.

Advanced: How do computational studies (e.g., DFT or molecular docking) enhance the understanding of structure-activity relationships in these compounds?

Methodological Answer:

  • DFT calculations : Analyze molecular geometry, electrostatic potential maps, and frontier orbitals to predict reactivity. For 5-difluoromethyl-1,3,4-thiadiazol-2-amine , DFT revealed charge distribution favoring nucleophilic attack at the thiadiazole ring .
  • Molecular docking : Simulates binding to biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Docking scores correlate with experimental IC₅₀ values, guiding rational drug design .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar thiadiazole derivatives?

Methodological Answer:
Contradictions often arise from substituent effects or assay variability. Strategies include:

  • Systematic SAR studies : Compare activities of derivatives with controlled structural variations (e.g., tert-butyl vs. benzylthio groups) .
  • Standardized protocols : Replicate assays under identical conditions (e.g., pH, solvent, cell lines) to minimize variability.
  • Meta-analysis : Aggregate data from multiple studies to identify trends, such as enhanced antifungal activity with electron-withdrawing substituents .

Basic: What strategies are employed to synthesize S-alkyl or S-aryl derivatives of 1,3,4-thiadiazol-2-amine?

Methodological Answer:
Derivatives are synthesized via nucleophilic substitution or coupling reactions:

  • S-Alkylation : React 5-amino-1,3,4-thiadiazole-2-thiol with alkyl/aryl halides (e.g., benzyl bromide) in ethanol under reflux or ultrasound .
  • Schiff base formation : Condense aldehydes with the amine group, followed by cyclization (e.g., using chloroacetyl chloride) to form hybrid heterocycles .
  • Cross-coupling : Palladium-catalyzed reactions introduce aryl groups, as seen in the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine .

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